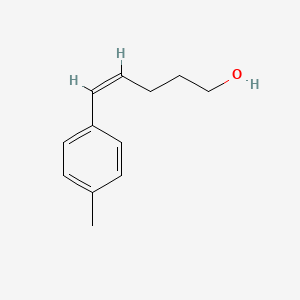![molecular formula C49H69N4NaO18S2 B13902494 sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate is a complex organic molecule with significant potential in various scientific fields. This compound features multiple functional groups, including sulfonate, carbamoyl, and indolium moieties, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the indolium core, followed by the introduction of the sulfonate and carbamoyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple hydroxyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the indolium moiety, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonate group.
Hydrolysis: The carbamoyl groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Applications De Recherche Scientifique
Sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and biochemical pathways.
Medicine: It has potential therapeutic applications due to its unique chemical structure, which may interact with specific molecular targets in the body.
Industry: The compound can be used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
Indolium derivatives: Compounds with an indolium core but lacking the extensive functionalization seen in this compound.
Sulfonate-containing molecules: Molecules with sulfonate groups but different core structures.
Carbamoyl-functionalized compounds: Compounds with carbamoyl groups but different overall architectures.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C49H69N4NaO18S2 |
|---|---|
Poids moléculaire |
1089.2 g/mol |
Nom IUPAC |
sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C49H70N4O18S2.Na/c1-48(2)32-24-30(46(64)50-26-36(56)42(60)44(62)38(58)28-54)16-18-34(32)52(20-10-12-22-72(66,67)68)40(48)14-8-6-5-7-9-15-41-49(3,4)33-25-31(17-19-35(33)53(41)21-11-13-23-73(69,70)71)47(65)51-27-37(57)43(61)45(63)39(59)29-55;/h5-9,14-19,24-25,36-39,42-45,54-63H,10-13,20-23,26-29H2,1-4H3,(H3-,50,51,64,65,66,67,68,69,70,71);/q;+1/p-1 |
Clé InChI |
OBCDZDCGTDCFQV-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C(=O)NCC(C(C(C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C(C(CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


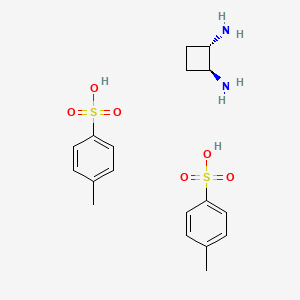
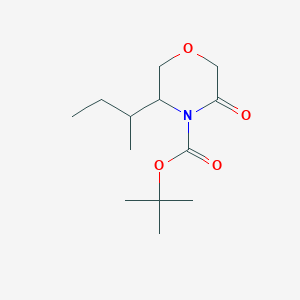

![3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13902443.png)
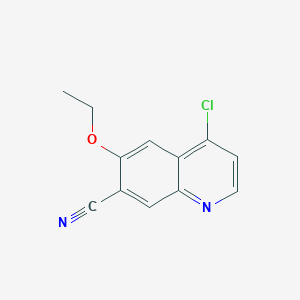
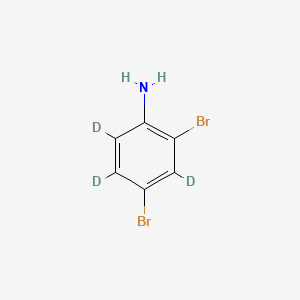
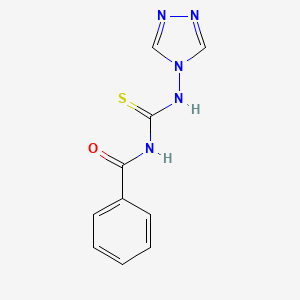
![[(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13902461.png)


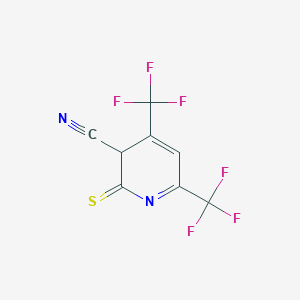
![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)
